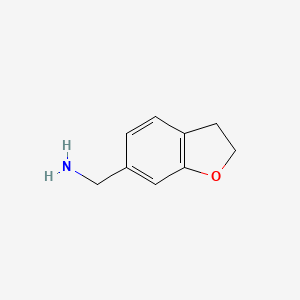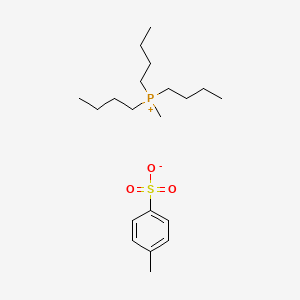
4-Bromo-2-cyclopentylphenol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry
4-Bromo-2-cyclopentylphenol is significant in the field of organic chemistry, particularly in synthesis. Shirinian et al. (2012) explored the regio- and chemoselective bromination of 2,3-diarylcyclopent-2-en-1-ones, highlighting methods highly useful for the synthesis of bromo-substituted 2-cyclopenten-1-ones, which are important synthons in organic synthesis (Shirinian et al., 2012). Similarly, Toda and Takehira (1972) investigated reactions involving bromo-cyclobutanones, providing insights into the synthesis of complex brominated compounds (Toda & Takehira, 1972).
Photoreaction Mechanisms
Akai et al. (2002) conducted a study on the photoreaction mechanisms of 2-bromophenols, including compounds similar to 4-Bromo-2-cyclopentylphenol, using matrix-isolation infrared spectroscopy and density-functional-theory calculations. This research aids in understanding the photochemical behavior of such brominated compounds (Akai et al., 2002).
Conformational Studies
In conformational studies, Grossel et al. (1993) analyzed dihydrotetraphenylmethanes, including bromo derivatives, to understand the molecular structure and interactions. These studies are crucial for designing molecules with specific properties and behaviors (Grossel et al., 1993).
Bromination Mechanisms
Studies by Gol'dfarb et al. (1974) and Campaigne et al. (1969) on bromination mechanisms of various aromatic and heteroaromatic compounds, including those structurally related to 4-Bromo-2-cyclopentylphenol, provide insights into the selectivity and outcomes of bromination reactions. This knowledge is fundamental in organic synthesis and chemical engineering (Gol'dfarb et al., 1974), (Campaigne et al., 1969).
Mesomorphic Properties
Tinh et al. (1979) investigated the mesomorphic properties of bromo and cyano substituted diarylethanes, providing valuable information for materials science and the development of liquid crystal technologies (Tinh et al., 1979).
Analytical Chemistry Applications
Mishra et al. (2001) demonstrated a method for determining bromide in samples by converting it into bromophenols, including compounds similar to 4-Bromo-2-cyclopentylphenol. This research is relevant for analytical chemistry, particularly in environmental and food analysis (Mishra et al., 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-cyclopentylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-9-5-6-11(13)10(7-9)8-3-1-2-4-8/h5-8,13H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZKWLBOQPTKLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3144671.png)





![3,3-Dimethylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144719.png)
![1-Acetyl-3,3-dimethylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144722.png)


![Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3144743.png)


